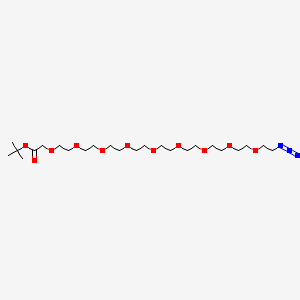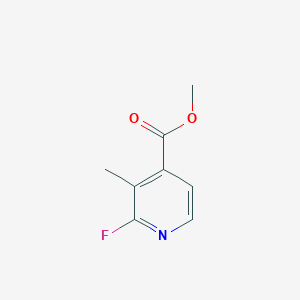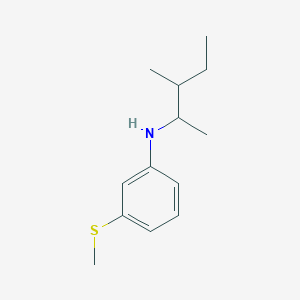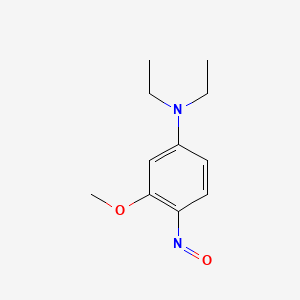![molecular formula C12H15F2N B12089682 (Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine](/img/structure/B12089682.png)
(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Cyclopropylmethyl)[2-(3,5-difluorophenyl)ethyl]amine,” also known by its systematic name N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethan-1-amine , is a chemical compound with the molecular formula C₁₂H₁₅F₂N. Let’s break down its structure:
- The cyclopropylmethyl group (cyclopropylmethyl) is attached to the nitrogen atom.
- The 3,5-difluorophenyl group (2-(3,5-difluorophenyl)ethyl) is connected to the amino group.
This compound exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of cyclopropylmethylamine with 3,5-difluorobenzaldehyde. The reaction proceeds through reductive amination, resulting in the formation of the target compound.
Reaction Conditions::- Reactants: Cyclopropylmethylamine, 3,5-difluorobenzaldehyde
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Catalyst: Reducing agent (e.g., sodium borohydride)
- Temperature: Room temperature or slightly elevated
- Isolation: Purification via column chromatography or recrystallization
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, scalability, and cost-effectiveness. Manufacturers may employ continuous flow processes or batch reactions to produce this compound efficiently.
Chemical Reactions Analysis
Reactivity::
- Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imines or amides.
- Reduction: Reduction of the imine group can regenerate the primary amine.
- Substitution: Nucleophilic substitution reactions may occur at the amino group.
- Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Substitution: Nucleophiles (e.g., alkyl halides, acyl chlorides)
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of an imine or amide
- Reduction: Regeneration of the primary amine
- Substitution: Alkylated or acylated derivatives
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development, targeting specific receptors or enzymes.
Agrochemicals: It may serve as a building block for designing new pesticides or herbicides.
Material Science: Incorporation into polymers or materials with desired properties.
Mechanism of Action
The exact mechanism of action depends on the specific application. For instance:
- In drug development, it may interact with specific protein targets, modulating cellular pathways.
- In agrochemicals, it could disrupt pest metabolism or growth.
Comparison with Similar Compounds
While there are related compounds, the unique combination of cyclopropylmethyl and 3,5-difluorophenyl moieties sets this compound apart. Similar compounds include [3-(cyclopropylmethoxy)propyl][1-(2,5-difluorophenyl)ethyl]amine , which shares some structural features.
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-(3,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C12H15F2N/c13-11-5-10(6-12(14)7-11)3-4-15-8-9-1-2-9/h5-7,9,15H,1-4,8H2 |
InChI Key |
WQLMREPBBYAQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)




![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid, 4-bromo-6-formyl-, 2-ethylhexyl ester](/img/structure/B12089650.png)
![2-Mercaptobenzo[D]oxazole-7-carboxylic acid](/img/structure/B12089656.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2-[[[(2S)-1-[(1,1-dimethylethoxy)carbonyl]-2-pyrrolidinyl]carbonyl]amino]-](/img/structure/B12089657.png)
![4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
![20-(3-chloropropyl)-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione](/img/structure/B12089668.png)


